1-Methyl-1H-imidazole-4-carboxylic acid

描述

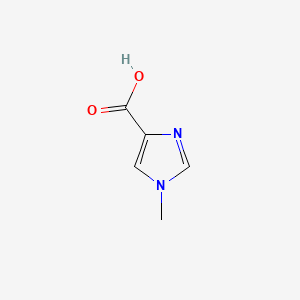

Structure

2D Structure

属性

IUPAC Name |

1-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTRQGJMMHMFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337287 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41716-18-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-methyl-1H-imidazole-4-carboxylic acid, a crucial building block in pharmaceutical and materials science. The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathways

Three primary routes for the synthesis of this compound have been identified and are detailed below:

-

Decarboxylation of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid: This pathway involves the initial synthesis of the dicarboxylic acid intermediate from 1-methyl-1H-imidazole-4,5-dicarbonitrile, followed by a selective decarboxylation.

-

N-Methylation of Imidazole-4-carboxylic Acid or its Esters: This approach begins with the commercially available imidazole-4-carboxylic acid or its corresponding ester, followed by the introduction of a methyl group onto the imidazole nitrogen.

-

Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate: This direct method involves the saponification of the corresponding ethyl ester to yield the target carboxylic acid.

Pathway 1: Decarboxylation of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid

This two-step synthesis commences with the hydrolysis of 1-methyl-1H-imidazole-4,5-dicarbonitrile to form the dicarboxylic acid intermediate, which is then selectively decarboxylated.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid [1]

-

To a solution of 1-methyl-1H-imidazole-4,5-dicarbonitrile, add an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-imidazole-4,5-dicarboxylic acid.

Step 2: Synthesis of this compound [1]

-

Suspend the dried 1-methyl-1H-imidazole-4,5-dicarboxylic acid in acetic anhydride.

-

Heat the mixture to 95-100 °C. The decarboxylation reaction will be accompanied by the evolution of carbon dioxide.

-

Maintain the temperature until the gas evolution ceases.

-

Cool the reaction mixture and carefully quench with water to hydrolyze the excess acetic anhydride.

-

The product, this compound, will precipitate.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.

Quantitative Data

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| 1 | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | Sodium hydroxide, Water | Reflux | 75 | [1] |

| 2 | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | Acetic anhydride | 95-100 | - | [1] |

Pathway 2: N-Methylation of Imidazole-4-carboxylic Acid

This pathway involves the direct methylation of the nitrogen atom of the imidazole ring of imidazole-4-carboxylic acid. The choice of solvent can be critical in directing the methylation to the desired nitrogen and avoiding the formation of the 5-carboxylic acid isomer.[2]

Experimental Protocol

Note: A detailed experimental protocol for the direct N-methylation of imidazole-4-carboxylic acid to yield the 4-isomer specifically was not found in the provided search results. The following is a general procedure based on the N-methylation of similar imidazole compounds. The solvent choice is crucial for regioselectivity.[2]

-

Dissolve imidazole-4-carboxylic acid in N,N-dimethylformamide (DMF).[2]

-

Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution and stir.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with water and adjust the pH to precipitate the product.

-

Filter the crude product, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.

Quantitative Data

Quantitative data for this specific transformation is not available in the provided search results. The yield is dependent on the specific reaction conditions and the efficiency of the regioselective methylation.

Pathway 3: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate

This is a straightforward method that involves the saponification of the corresponding ethyl ester. The starting ester can be synthesized via a multi-step process from glycine.

Experimental Protocol

A general procedure for the hydrolysis of a similar compound, ethyl imidazole-4-carboxylate, is described and can be adapted.[3][4]

-

Dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

-

Heat the reaction mixture under reflux for a specified period or until the reaction is complete as indicated by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 1-2.[3][4]

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry to yield the final product. Recrystallization can be performed for further purification.

Quantitative Data

The hydrolysis of ethyl imidazole-4-carboxylate to 1H-imidazole-4-carboxylic acid is reported to have a high yield.[3] While a specific yield for the hydrolysis of the N-methylated ester is not provided, it is expected to be comparable.

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |

| Hydrolysis | Ethyl imidazole-4-carboxylate | Potassium hydroxide, Water | 30 | 92.49 | [3] |

Summary and Comparison of Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| 1. Decarboxylation | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | Hydrolysis, Decarboxylation | Good yield for the hydrolysis step. | Requires a specific and potentially less common starting material. The decarboxylation step uses acetic anhydride which requires careful handling. |

| 2. N-Methylation | Imidazole-4-carboxylic acid | N-Methylation | Starts from a readily available material. | Potential for the formation of regioisomers (1-methyl vs. 3-methyl and 4- vs. 5-carboxy). Requires careful control of reaction conditions for selectivity. |

| 3. Ester Hydrolysis | Ethyl 1-methyl-1H-imidazole-4-carboxylate | Hydrolysis | High-yielding final step. | The synthesis of the starting ester can be a multi-step process. |

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for more detailed characterization data and for the optimization of reaction conditions for their specific needs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-4-carboxylic acid (CAS No: 41716-18-1) is a heterocyclic organic compound belonging to the imidazole derivative class.[1] Its structure, featuring both an imidazole ring and a carboxylic acid functional group, makes it a valuable building block in heterocyclic and organic synthesis.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis pathways. The data presented herein is essential for professionals engaged in medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

The intrinsic properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and potential as a drug candidate.[2] The key physicochemical data for this compound are summarized below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 41716-18-1 | [3] |

| Molecular Formula | C₅H₆N₂O₂ | [3] |

| Molecular Weight | 126.11 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 248-252 °C (decomposes) | |

| pKa (Predicted) | 1.61 ± 0.10 | [4] |

| Solubility | Soluble in DMSO, Methanol | [4] |

| SMILES String | Cn1cnc(c1)C(O)=O | |

| InChI Key | WZTRQGJMMHMFGH-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of organic compounds are crucial for reproducible research. While specific high-throughput methods are available, the following sections describe fundamental laboratory protocols.[5]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid and is a key indicator of purity.[6]

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., a Vernier Melt Station or similar device) is used.[6]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (248 °C) and then increased slowly at a rate of 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, decomposition is observed.

Determination of Solubility

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[7]

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, methanol, diethyl ether, hexane) are selected.

-

Procedure: To approximately 1 mL of a chosen solvent in a test tube, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated (vortexed) at a constant temperature (e.g., room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble).[7] For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

-

Known Solubility: this compound is noted to be soluble in DMSO and Methanol.[4]

Synthesis and Workflow Visualizations

Visual diagrams are essential for understanding complex workflows and chemical transformations. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a specific synthesis route for the target compound.

General Workflow for Physicochemical Property Determination

This diagram outlines the logical flow for characterizing a novel organic compound in a research setting.

Synthetic Pathway

This compound can be synthesized from various precursors. One documented multi-step reaction starts from 1-Methyl-1H-imidazole-4,5-dicarbonitrile.[3]

Conclusion

This technical guide provides essential physicochemical data and standardized protocols relevant to this compound. The compiled information serves as a foundational resource for researchers, facilitating its application in synthetic chemistry and drug discovery pipelines. The structured presentation of data and workflows aims to support efficient and informed decision-making in a laboratory setting.

References

- 1. Page loading... [guidechem.com]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 41716-18-1 [m.chemicalbook.com]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

1-Methyl-1H-imidazole-4-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities. While specific quantitative data on the biological activity of this particular compound is limited in publicly available literature, this guide also discusses the known activities of closely related imidazole derivatives to provide a contextual understanding of its potential applications.

Compound Identification and Properties

This compound is a methylated derivative of imidazole-4-carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 41716-18-1 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Canonical SMILES | CN1C=C(N=C1)C(=O)O | |

| Physical Form | Solid | |

| Melting Point | 248-252 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. One common route involves the hydrolysis of a dinitrile precursor.

Experimental Protocol: Synthesis from 1-Methyl-1H-imidazole-4,5-dicarbonitrile

This protocol is adapted from methodologies described for the synthesis of related imidazole carboxylic acids.

Step 1: Hydrolysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile

-

Materials:

-

1-Methyl-1H-imidazole-4,5-dicarbonitrile

-

Sodium Hydroxide (NaOH) solution (e.g., 75%)

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the nitrile groups to carboxylic acid groups. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Step 2: Work-up and Purification

-

Materials:

-

Hydrochloric acid (HCl) or Acetic Anhydride

-

Suitable recrystallization solvent (e.g., water, ethanol)

-

-

Procedure:

-

Carefully acidify the cooled reaction mixture with an appropriate acid, such as hydrochloric acid or acetic anhydride, to a pH that precipitates the carboxylic acid. The target compound is expected to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.

-

Further purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Below is a logical workflow for the synthesis process.

Biological and Pharmacological Potential

While specific, quantitative biological data for this compound is not extensively reported, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The biological potential of this specific compound and its derivatives is an active area of research.

Antimicrobial Activity

Anticancer Activity

Numerous imidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Although specific IC50 values for this compound against cancer cell lines are not documented in major databases, the core structure suggests that it could serve as a valuable scaffold for the development of novel anticancer therapeutics.

Other Potential Applications

Derivatives of imidazole carboxylic acids have been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and antiprotozoal effects. The presence of both the imidazole ring and a carboxylic acid group makes this compound a versatile building block for combinatorial chemistry and drug discovery programs.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of specific studies on this compound, any discussion of its involvement in signaling pathways is speculative and based on the known activities of other imidazole derivatives. For instance, if found to have anticancer properties, it could potentially interact with pathways commonly dysregulated in cancer.

A hypothetical signaling pathway that could be investigated for its potential interaction with novel imidazole-based anticancer agents is presented below.

Future Directions

The full potential of this compound as a pharmacophore or a functional material remains to be thoroughly explored. Future research should focus on:

-

Quantitative Biological Screening: Systematic evaluation of its antimicrobial and anticancer activities to determine MIC and IC50 values against a wide range of pathogens and cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships and optimize for potency and selectivity.

-

Material Science Applications: Investigation of its use in the development of novel polymers and coordination compounds.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a chemical structure that suggests potential for a range of biological activities. While detailed experimental data for this specific molecule is currently sparse, the well-documented importance of the imidazole moiety in medicinal chemistry warrants further investigation into its properties and applications. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

Navigating the Solubility Landscape of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 1-Methyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical development. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data and provides comprehensive experimental protocols for its determination. While quantitative solubility data in a range of organic solvents remains elusive in publicly accessible literature, this guide equips researchers with the necessary tools and methodologies to ascertain solubility parameters critical for their work.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a broad array of organic solvents. The available information is qualitative, indicating its solubility in polar aprotic and protic solvents.

| Solvent | Temperature | Solubility |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble |

| Methanol | Room Temperature | Soluble |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive quantitative data, researchers will find it necessary to determine the solubility of this compound in their specific solvent systems. The following are detailed methodologies for two common types of solubility assays: the Kinetic Solubility Assay and the Thermodynamic Solubility Assay.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Automated liquid handler (recommended)

-

Plate reader (nephelometer or UV spectrophotometer)

-

Plate shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.

-

Detection (Choose one method):

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.

-

Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a calibration curve.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the true solubility in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Quantification: Prepare a series of dilutions of the filtered solution with the same solvent. Analyze these solutions using a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve from standards of known concentrations. Use the peak area from the HPLC chromatogram of the saturated solution to determine its concentration. This concentration represents the thermodynamic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

This comprehensive guide provides researchers with the necessary framework to understand and determine the solubility of this compound. By following the detailed experimental protocols, scientists can generate reliable solubility data in their solvents of interest, thereby facilitating downstream applications in drug discovery and development.

Unveiling the Solid State: A Technical Guide to the Structural Analysis of Imidazole-Based Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystallographic analysis of imidazole-based carboxylic acids, with a specific focus on 1-Methyl-1H-imidazole-4-carboxylic acid. While a published crystal structure for this compound is not currently available in the public domain, this document provides a comprehensive overview of the methodologies and expected structural features based on the analysis of the closely related parent compound, Imidazole-4-carboxylic acid. The experimental protocols and data presented herein serve as a foundational guide for researchers undertaking the crystallographic study of this and similar molecules.

Introduction

Imidazole-4-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes to biological targets. This information is critical for rational drug design and the development of novel therapeutics. This guide outlines the synthesis, crystallization, and structural determination of these compounds, offering a blueprint for their solid-state characterization.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the methylation of the corresponding imidazole-4-carboxylic acid ester followed by hydrolysis. A representative experimental protocol is as follows:

Caption: Synthetic workflow for this compound.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A general approach for the crystallization of small molecules like this compound is slow evaporation:

-

Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, water, or a mixture thereof) to near saturation at a slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature. The slow decrease in solubility will promote the formation of well-ordered crystals.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

X-ray Data Collection and Structure Determination

The following protocol outlines a typical workflow for small molecule X-ray crystallography.

Caption: General workflow for small molecule X-ray crystal structure analysis.

Crystal Structure Analysis of Imidazole-4-carboxylic acid

As a proxy for understanding the structural features of this compound, we present the crystallographic data for the parent compound, Imidazole-4-carboxylic acid .

Note: The following data is for Imidazole-4-carboxylic acid and is intended to provide a comparative baseline.

Crystallographic Data

| Parameter | Imidazole-4-carboxylic acid |

| CCDC Number | 861830 |

| Empirical formula | C₄H₄N₂O₂ |

| Formula weight | 112.09 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.793(2) |

| b (Å) | 12.338(7) |

| c (Å) | 9.880(5) |

| α (°) | 90 |

| β (°) | 96.533(9) |

| γ (°) | 90 |

| Volume (ų) | 458.9(4) |

| Z | 4 |

| Density (calculated, g/cm³) | 1.621 |

| R-factor (%) | 4.6 |

Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| N1-C2 | 1.325(3) |

| C2-N3 | 1.320(3) |

| N3-C4 | 1.378(3) |

| C4-C5 | 1.365(3) |

| C5-N1 | 1.369(3) |

| C4-C6 (carboxy) | 1.492(3) |

| C6-O1 | 1.258(3) |

| C6-O2 | 1.257(3) |

| N1-C2-N3 | 110.8(2) |

| C2-N3-C4 | 106.8(2) |

| N3-C4-C5 | 110.1(2) |

| C4-C5-N1 | 106.0(2) |

| C5-N1-C2 | 106.3(2) |

Structural Insights and Comparison

The crystal structure of Imidazole-4-carboxylic acid reveals a planar imidazole ring, as expected. The carboxylic acid group is also nearly coplanar with the ring. The molecules are linked into chains by strong O-H···N hydrogen bonds between the carboxylic acid hydroxyl group and the nitrogen atom of a neighboring imidazole ring. These chains are further connected by N-H···O hydrogen bonds.

For This compound , the introduction of a methyl group at the N1 position would preclude the N-H···O hydrogen bonding observed in the parent compound. This would likely lead to a different packing arrangement in the crystal lattice. The fundamental planarity of the imidazole ring and the carboxylic acid group is expected to be maintained. The intermolecular interactions would be dominated by O-H···N hydrogen bonds and potentially weaker C-H···O interactions involving the methyl group.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis. The crystallographic data of the parent Imidazole-4-carboxylic acid offers valuable predictive insights into the likely molecular geometry and hydrogen bonding patterns. The detailed experimental protocols and workflows presented here are intended to equip researchers with the tools to successfully elucidate the solid-state structure of this and other related imidazole derivatives, thereby advancing their potential in drug discovery and materials science.

Spectroscopic Profile of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-Methyl-1H-imidazole-4-carboxylic acid (CAS No: 41716-18-1; Molecular Formula: C₅H₆N₂O₂). Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the closely related parent compound, 1H-imidazole-4-carboxylic acid, to serve as a valuable reference point for researchers.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and the reference compound 1H-imidazole-4-carboxylic acid.

Table 1: General Information

| Property | This compound | 1H-imidazole-4-carboxylic acid |

| CAS Number | 41716-18-1 | 1072-84-0 |

| Molecular Formula | C₅H₆N₂O₂ | C₄H₄N₂O₂ |

| Molecular Weight | 126.11 g/mol | 112.09 g/mol |

Table 2: ¹H NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1H-imidazole-4-carboxylic acid | DMSO-d₆ | 7.6 (s, 1H), 7.6 (s, 1H), 12.4 (br s, 1H) | Singlet, Singlet, Broad Singlet | Imidazole ring protons, Carboxylic acid proton |

Table 3: ¹³C NMR Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1H-imidazole-4-carboxylic acid | DMSO-d₆ | 117.9, 136.0, 137.9, 164.1 |

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Major Absorption Bands (cm⁻¹) | Assignment |

| 1H-imidazole-4-carboxylic acid | 3100-2500 (broad), 1700-1670 (strong) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) |

Table 5: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z (relative intensity) |

| 1H-imidazole-4-carboxylic acid | Electron Ionization (EI) | 112 (M+), 95, 68, 41 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, a general workflow for the spectroscopic analysis of a synthesized organic compound is outlined below.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Methodologies

While specific protocols for this compound are unavailable, the following are general methodologies for the spectroscopic techniques discussed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in a suitable solvent. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

This guide serves as a foundational resource for researchers working with this compound. While a complete public dataset is currently elusive, the provided information on the parent compound offers valuable insights for structural characterization and analysis.

The Biological Potential of the 1-Methyl-1H-imidazole-4-carboxylic Acid Scaffold: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While direct and extensive biological activity data for this specific molecule is limited in publicly available literature, the broader family of imidazole-containing compounds has demonstrated a wide array of significant pharmacological effects. This technical guide explores the potential biological activities associated with the imidazole-4-carboxylic acid core, focusing on antimicrobial and anticancer properties that have been observed in its derivatives. We provide a summary of available quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of potential mechanisms of action and experimental workflows to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.

Introduction

The imidazole ring is a fundamental component of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This compound represents a simple yet versatile building block within this class of compounds. Its structural features—a methylated imidazole core and a carboxylic acid group—provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.

Preliminary studies suggest that this compound itself may act as a metabolite and possesses potential antimicrobial properties.[1] However, the most compelling evidence for the biological potential of this scaffold comes from the extensive research on its derivatives, which have shown promising activity against various bacterial, fungal, and cancer cell lines. This guide will synthesize the available information to provide a comprehensive overview for researchers interested in exploring the therapeutic potential of novel compounds derived from this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the hydrolysis of the corresponding ester, such as ethyl 1-methyl-1H-imidazole-4-carboxylate.

Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate

This protocol is adapted from established methods for the synthesis of imidazole carboxylic acids.

Materials:

-

Ethyl 1-methyl-1H-imidazole-4-carboxylate

-

Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Recrystallization solvent (e.g., water or ethanol)

Procedure:

-

Prepare a solution of potassium hydroxide in water (e.g., 1-2% w/v).

-

Add ethyl 1-methyl-1H-imidazole-4-carboxylate to the KOH solution. The mass ratio of the ester to the KOH solution is typically around 1:2.2.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and slowly add sulfuric acid to adjust the pH to approximately 1-2. This will precipitate the crude this compound.

-

Filter the crude product and wash it with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Potential Biological Activities

The imidazole scaffold is associated with a broad spectrum of biological activities. While specific data for this compound is sparse, research on its derivatives points towards significant potential in several therapeutic areas.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial effects.[1][2] The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary: Antimicrobial Activity of Imidazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Imidazole Derivatives (HL1) | Staphylococcus aureus | 625 | [2] |

| Imidazole Derivatives (HL1) | MRSA | 1250 | [2] |

| Imidazole Derivatives (HL2) | Staphylococcus aureus | 625 | [2] |

| Imidazole Derivatives (HL2) | MRSA | 625 | [2] |

| Imidazole Derivatives (HL2) | Escherichia coli | 2500 | [2] |

| Imidazole Derivatives (HL2) | Pseudomonas aeruginosa | 2500 | [2] |

| Imidazole Derivatives (HL2) | Acinetobacter baumannii | 2500 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]

Materials:

-

Test compound (this compound or its derivatives)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile diluents (e.g., saline or broth)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well (except the negative control) with the microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Visualizing a Potential Antimicrobial Mechanism

Caption: Generalized mechanism of antimicrobial action for some imidazole derivatives.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[4][6] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, or the induction of apoptosis.

Quantitative Data Summary: Anticancer Activity of Imidazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Amide-imidazole compound | MCF-7 (Breast) | < 20 | [3] |

| Amide-imidazole compound | HT-29 (Colorectal) | > 20 | [3] |

| Amide-imidazole compound | MDA-MB-231 (Breast) | > 20 | [3] |

| Imidazole ether derivative (3b) | C6 (Glioblastoma) | 10.72 | [7] |

| Imidazole ether derivative (3a) | HT-29 (Colon) | 20.88 | [7] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Materials:

-

Cancer cell lines

-

Test compound (this compound or its derivatives)

-

Sterile 96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.

Visualizing the Experimental Workflow for Cytotoxicity Screening

Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.

Future Directions

The available literature strongly suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Future research should focus on:

-

Systematic derivatization: Synthesis and screening of a library of derivatives of this compound to establish clear structure-activity relationships (SAR).

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent derivatives.

-

In vivo studies: Evaluation of the efficacy and safety of promising lead compounds in animal models of infection and cancer.

-

Direct biological screening: Performing comprehensive biological screening of this compound itself to fill the current knowledge gap regarding its intrinsic activity.

Conclusion

While this compound has not been extensively studied as a standalone bioactive agent, its core structure is a recurring motif in a multitude of imidazole derivatives with demonstrated antimicrobial and anticancer properties. This technical guide provides researchers with a foundational understanding of the potential of this scaffold, along with the necessary experimental protocols and conceptual frameworks to guide future investigations. The versatility of the imidazole-4-carboxylic acid core, combined with the promising biological activities of its derivatives, makes it a highly attractive area for continued research and development in the quest for new and effective therapeutic agents.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. mdpi.com [mdpi.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its historical discovery, outlines both foundational and contemporary synthetic methodologies with detailed experimental protocols, and presents its key physicochemical properties in a structured format. Furthermore, it touches upon the known biological activities of related imidazole derivatives, providing context for its potential applications in drug discovery and development.

Introduction

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The presence of both a carboxylic acid and a methylated imidazole core imparts unique chemical and physical properties to this molecule, making it a valuable building block in the synthesis of more complex chemical entities. This guide aims to be a comprehensive resource for researchers working with or interested in this compound.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| CAS Number | 41716-18-1 | [1][2] |

| Appearance | Solid | |

| Melting Point | 248-252 °C (decomposes) | |

| pKa (predicted) | 1.61 ± 0.10 | [3] |

| Solubility | Soluble in DMSO and Methanol. | [1][3] |

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and can be used to confirm the structure.[4][5]

-

¹³C NMR: Available spectral data aids in structural elucidation.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid and imidazole functional groups.[7][8]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are two key synthetic methodologies, one historical and one contemporary.

Foundational Synthesis Approach (Based on Pyman, 1916)

The early synthesis of imidazole-4-carboxylic acids involved multiple steps, often starting from more readily available precursors. While not a direct synthesis of the 1-methyl derivative, Pyman's work established a viable pathway to the core imidazole-4-carboxylic acid structure. A generalized workflow is depicted below.

Caption: Generalized historical synthesis workflow for imidazole-4-carboxylic acid derivatives.

Modern Synthesis via Decarboxylation (Collman et al., 2006)

A more recent and efficient synthesis was reported by Collman and colleagues in Organic Letters in 2006. This method involves the selective decarboxylation of a dicarboxylic acid precursor.[2]

Experimental Workflow:

Caption: Modern synthesis of this compound via decarboxylation.

Detailed Experimental Protocol (Collman et al., 2006):

This protocol is adapted from the supplementary information of the cited publication.

Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid

-

Reactants: 1-Methyl-1H-imidazole-4,5-dicarbonitrile and sodium hydroxide.

-

Procedure: A mixture of 1-Methyl-1H-imidazole-4,5-dicarbonitrile is heated with a solution of sodium hydroxide.

-

Yield: Approximately 75%.[2]

Step 2: Selective Decarboxylation

-

Reactant: 1-Methyl-1H-imidazole-4,5-dicarboxylic acid.

-

Reagent: Acetic anhydride.

-

Procedure: The dicarboxylic acid is heated in acetic anhydride at a temperature of 95-100 °C. This results in the selective removal of one of the carboxylic acid groups.

-

Product: this compound.

Biological Activity and Potential Applications

The imidazole moiety is a well-known pharmacophore present in a wide array of biologically active compounds. Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10][11]

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active imidazole carboxylic acids suggests potential for further investigation. For instance, other imidazole-4-carboxylic acid derivatives have been explored as antiplatelet agents.[12]

Given its structure, this compound serves as a valuable scaffold for the synthesis of novel compounds in drug discovery programs. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of diverse chemical libraries for biological screening.[1]

Conclusion

This compound is a compound with a rich history rooted in the foundational work on imidazole chemistry. Modern synthetic methods have made it more accessible for research and development. Its well-defined physicochemical properties and the known biological significance of the imidazole scaffold make it a compound of interest for medicinal chemists and drug development professionals. Further exploration of its biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 41716-18-1 [smolecule.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. This compound CAS#: 41716-18-1 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR [m.chemicalbook.com]

- 6. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Imidazole-4-carboxylic acid(1072-84-0) IR Spectrum [chemicalbook.com]

- 9. 1H-Imidazole-4-carboxylic acid(1072-84-0) MS [m.chemicalbook.com]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-methyl-1H-imidazole-4-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. It includes detailed experimental protocols for their preparation and biological screening, a compilation of quantitative structure-activity relationship data, and a visual representation of the key signaling pathways modulated by these derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazole core.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions. The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the technical details of working with this class of compounds, from synthesis to biological characterization.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as amides and esters, can be achieved through several established chemical routes. Below are detailed protocols for common synthetic procedures.

Synthesis of this compound

A common route to this compound involves the hydrolysis of its corresponding ester.

Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate in a 1M aqueous solution of sodium hydroxide (NaOH).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidification: Slowly add 1M hydrochloric acid (HCl) to the cooled solution with stirring until the pH reaches approximately 3-4. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Synthesis of 1-Methyl-1H-imidazole-4-carboxamides

Amide derivatives are often synthesized from the corresponding carboxylic acid via activation and subsequent reaction with an amine.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

-

Addition of Amine: To the activated carboxylic acid solution, add the desired primary or secondary amine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Characterize the purified amide derivative by NMR, IR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in various therapeutic areas. This section summarizes the key biological activities and presents the available quantitative data in a structured format.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell growth, proliferation, and apoptosis.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | 103.3 | [1] |

| Substituted Imidazole Derivative 5a (Kim-161) | T24 (Urothelial Carcinoma) | 56.11 | [2] |

| Substituted Imidazole Derivative 5b (Kim-111) | T24 (Urothelial Carcinoma) | 67.29 | [2] |

| Imidazole-Pyridine Hybrid 5c | BT474 (Breast Cancer) | 35.98 (24h), 40.47 (48h) | [3] |

| Imidazole-Pyridine Hybrid 5d | BT474 (Breast Cancer) | 35.56 (24h), 39.62 (48h) | [3] |

| Imidazole-Pyridine Hybrid 5e | BT474 (Breast Cancer) | 39.19 (24h), 39.85 (48h) | [3] |

Antimicrobial Activity

The imidazole scaffold is a well-known feature of many antifungal and antibacterial agents. Derivatives of this compound have also been explored for their antimicrobial properties.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | [4] |

| Imidazole Derivative HL1 | MRSA | 1250 | [4] |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [4] |

| Imidazole Derivative HL2 | MRSA | 625 | [4] |

| Imidazole Derivative HL2 | Escherichia coli | 2500 | [4] |

| Imidazole Derivative HL2 | Pseudomonas aeruginosa | 2500 | [4] |

| Imidazole Derivative HL2 | Acinetobacter baumannii | 2500 | [4] |

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. This section provides detailed protocols for assessing the anticancer and antifungal activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10][11][12]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) from a fresh culture on an appropriate agar medium. Adjust the turbidity of the fungal suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the test broth (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the test broth.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][13][14][15][16] Dysregulation of this pathway is a common feature in many cancers. Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by imidazole derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and immunity.[17][18][19][20][21] Its aberrant activation is linked to various inflammatory diseases and cancers. Certain imidazole derivatives can modulate this pathway, leading to anti-inflammatory and anticancer effects.

Caption: The NF-κB signaling pathway and inhibition of the IKK complex by imidazole derivatives.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[3][22][23][24][25] Many anticancer agents function by inducing apoptosis in cancer cells. Imidazole derivatives have been shown to trigger apoptosis through the modulation of key proteins in the apoptotic cascade, such as Bax and caspases.

Caption: Induction of the intrinsic apoptosis pathway by imidazole derivatives.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Its derivatives have demonstrated a diverse range of biological activities, supported by encouraging quantitative data. The detailed synthetic and biological evaluation protocols provided in this guide, along with the elucidation of key signaling pathways, offer a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This in-depth technical guide serves as a valuable resource to facilitate and accelerate research and development in this exciting area of medicinal chemistry.

References

- 1. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. researchhub.com [researchhub.com]

- 7. cyrusbio.com.tw [cyrusbio.com.tw]

- 8. academic.oup.com [academic.oup.com]

- 9. edoj.org.eg [edoj.org.eg]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Apoptotic signaling pathway [pfocr.wikipathways.org]

- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Methodological Whitepaper for Computational Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1-Methyl-1H-imidazole-4-carboxylic acid are not extensively available in peer-reviewed literature. This document, therefore, serves as an in-depth methodological guide outlining the established computational protocols that can be applied to this molecule. The presented data are illustrative placeholders, demonstrating the expected outcomes of such a study.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules. Theoretical studies, employing quantum chemical calculations, are pivotal in elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level. This whitepaper details a comprehensive computational workflow for the theoretical characterization of this compound, providing insights that can accelerate drug design and development efforts.

Computational Methodology (Experimental Protocols)

The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

-

Geometry Optimization: The initial structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process determines the lowest energy (most stable) conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set is a commonly employed and reliable combination for such organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including those with biological targets.

-

-

Spectroscopic Property Calculations:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental spectra for structure verification.

-

-

Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated to understand the molecule's stability.

Predicted Data and Analysis

The following tables present the expected format of the quantitative data that would be generated from the computational studies outlined above. The values are illustrative.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | N1-C2 | 1.38 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.38 | |

| N1-C6 (Methyl) | 1.47 | |

| C4-C7 (Carboxyl) | 1.48 | |

| C7=O8 | 1.22 | |

| C7-O9 | 1.35 | |

| O9-H10 | 0.97 | |

| Bond Angle | C5-N1-C2 | 108.5 |

| N1-C2-N3 | 110.0 | |

| C2-N3-C4 | 107.5 | |

| N3-C4-C5 | 109.0 | |

| C4-C5-N1 | 105.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | Carboxylic acid O-H stretch |

| ν(C-H) | 3100-3150 | Imidazole ring C-H stretches |

| ν(C-H) | 2950-3000 | Methyl C-H stretches |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| ν(C=N) | 1600 | Imidazole ring C=N stretch |

| ν(C-N) | 1450-1500 | Imidazole ring C-N stretches |

Table 3: Electronic and Thermodynamic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

| Enthalpy (H) | -450.123 Hartree |

| Gibbs Free Energy (G) | -450.156 Hartree |

Visualizations

Logical Workflow for Theoretical Analysis

Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.

Conceptual Signaling Pathway Interaction

While no specific signaling pathway has been elucidated for this molecule, theoretical studies can inform its potential interactions. The MEP, for instance, can predict how the molecule might interact with a hypothetical protein binding site.

Caption: A conceptual diagram of potential intermolecular interactions between the molecule and a protein target, as predicted by theoretical analysis.

Conclusion

This whitepaper provides a comprehensive framework for the theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain significant insights into the molecule's fundamental properties. This knowledge is invaluable for understanding its potential biological activity, guiding further experimental work, and ultimately accelerating the process of rational drug design. The application of these theoretical studies can help in predicting the behavior of this molecule and its derivatives, paving the way for the development of novel therapeutics.

Methodological & Application

Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a reliable two-step synthetic sequence commencing with the hydrolysis of 1-methyl-1H-imidazole-4,5-dicarbonitrile to yield the intermediate, 1-methyl-1H-imidazole-4,5-dicarboxylic acid. Subsequent selective mono-decarboxylation of this intermediate affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and clarity for researchers.

Introduction